(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol
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Overview
Description
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a chloro substituent at the 7-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with hydrazine hydrate to form the triazole ring, followed by chlorination and subsequent reduction to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)carboxylic acid.
Reduction: (7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridine): Lacks the hydroxymethyl group, making it less versatile in certain reactions.
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amine: Contains an amine group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol is unique due to the presence of both the chloro and hydroxymethyl groups, which provide a combination of reactivity and binding properties not found in similar compounds. This makes it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
(7-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-5-1-2-11-7(3-5)9-6(4-12)10-11/h1-3,12H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYJZWQBXHRCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CO)C=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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